molecular formula C20H26N2O2S B2624226 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine CAS No. 681844-68-8

1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine

Cat. No. B2624226
CAS RN: 681844-68-8
M. Wt: 358.5
InChI Key: AWINYZLNLSICJY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of piperazine compounds, which have been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been used to study the dopaminergic system. 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to selectively destroy dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease.
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been used in the study of drug addiction. It has been shown to have reinforcing effects in animal models, and has been used to study the neural mechanisms underlying drug addiction.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves its conversion to MPP+ by monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This results in a reduction in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to have a variety of biochemical and physiological effects. One of the main effects is its ability to selectively destroy dopaminergic neurons in the brain. This has been used to study the dopaminergic system and its role in Parkinson's disease.
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to have reinforcing effects in animal models, suggesting that it may have potential applications in the study of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain. This makes it a useful tool for studying the dopaminergic system and its role in Parkinson's disease.
However, there are also limitations to using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments. One of the main limitations is its neurotoxicity, which can make it difficult to use in animal models. Additionally, 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to have reinforcing effects, which can make it difficult to study its effects on drug addiction.

Future Directions

There are many future directions for research on 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine. One area of research could be to further explore its potential applications in the study of drug addiction. Additionally, 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine could be used to study the neural mechanisms underlying other neurological disorders, such as Alzheimer's disease.
Another area of research could be to develop new compounds based on the structure of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine that have similar biochemical and physiological effects, but with reduced toxicity. This could lead to the development of new drugs for the treatment of Parkinson's disease and other neurological disorders.
Conclusion
In conclusion, 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, or 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to have a variety of biochemical and physiological effects, and has been used to study the dopaminergic system and drug addiction. While there are limitations to using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments, there are many future directions for research that could lead to the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves the reaction of 4-methylphenylpiperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine. This method of synthesis has been widely used in the scientific community and has been shown to be effective in producing high-quality 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine.

properties

IUPAC Name

1-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)21-9-11-22(12-10-21)25(23,24)20-17(3)13-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWINYZLNLSICJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine

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